molecular formula C20H34O5 B157850 15(R)-Prostaglandin E1 CAS No. 20897-91-0

15(R)-Prostaglandin E1

Cat. No.: B157850
CAS No.: 20897-91-0
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-CHCORRSHSA-N
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Description

15(R)-PGE1 is a prostanoid.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-CHCORRSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347929
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20897-91-0
Record name 15-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the orientation of the hydroxyl group at the C15 position impact the biological activity of prostaglandins like 15-epiprostaglandin E1?

A1: Research suggests that the orientation of the hydroxyl group at the C15 position significantly influences the biological activity of prostaglandins. Studies employing computer experiments, specifically conformational analysis, on various prostaglandins, including 15-epiprostaglandin E1, revealed that this orientation affects the overall conformation of the molecule, especially the side chain. [] This difference in conformation, even with an epimer, can lead to altered interactions with target enzymes or receptors, ultimately influencing their potency and selectivity.

Q2: How does 15-epiprostaglandin E1 interact with 15-hydroxy-prostanoate dehydrogenase compared to its counterpart, prostaglandin E1?

A2: While the provided abstracts don't directly compare 15-epiprostaglandin E1 to prostaglandin E1 in their interaction with 15-hydroxy-prostanoate dehydrogenase, they highlight the enzyme's stereospecificity. [] This specificity implies that modifications at the C15 position, such as the epimerization seen in 15-epiprostaglandin E1, could significantly impact its binding affinity and ability to act as a substrate or inhibitor for the enzyme. Further research is needed to directly compare the interaction of these two molecules with the enzyme.

Q3: Does the conformational flexibility of prostaglandins like 15-epiprostaglandin E1 correlate with their physical properties?

A3: Yes, research suggests a link between the conformational flexibility of prostaglandins and their physical properties, particularly their melting point. Studies using conformational energy calculations on various prostaglandins, including 15-epiprostaglandin E1, showed that molecules with a higher number of sterically allowed conformations tended to be oily liquids. [] Conversely, those with fewer allowed conformations, indicating less flexibility, were more likely to be found in a crystalline state. This correlation suggests that the ability of a prostaglandin to adopt various shapes influences its intermolecular interactions and, consequently, its melting point.

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